molecular formula C21H25N3O3S B2794040 N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE CAS No. 1448036-69-8

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2794040
CAS No.: 1448036-69-8
M. Wt: 399.51
InChI Key: XMFLNAWZDHMRRD-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Biological Activity

N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide is a compound of significant interest due to its potential biological activities. Its structure, featuring a benzofuran moiety and a dimethylamino group, suggests various mechanisms of action that could influence biological pathways. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

N 2 2 3 Dihydro 1 benzofuran 5 yl 2 dimethylamino ethyl N 2 methylsulfanyl phenyl ethanediamide\text{N 2 2 3 Dihydro 1 benzofuran 5 yl 2 dimethylamino ethyl N 2 methylsulfanyl phenyl ethanediamide}

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The presence of the dimethylamino group may allow for interaction with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Antioxidant Activity : The benzofuran structure is known for its antioxidant properties, which could contribute to its biological effects.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of related compounds. While specific data on this compound is limited, insights can be drawn from structural analogs.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzofuran have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)
Benzofuran Derivative ABreast Cancer10
Benzofuran Derivative BLung Cancer15

Antimicrobial Properties

Benzofuran derivatives have also demonstrated antibacterial and antifungal activities. These effects are often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
Benzofuran Derivative CE. coli32 µg/mL
Benzofuran Derivative DS. aureus16 µg/mL

Study 1: Anticancer Effects

A study published in Journal of Medicinal Chemistry explored the anticancer effects of benzofuran-containing compounds. The results indicated that these compounds could induce apoptosis in cancer cells via mitochondrial pathways .

Study 2: Antimicrobial Activity

Another research article highlighted the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the benzofuran structure significantly enhanced antibacterial activity .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-24(2)17(14-8-9-18-15(12-14)10-11-27-18)13-22-20(25)21(26)23-16-6-4-5-7-19(16)28-3/h4-9,12,17H,10-11,13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFLNAWZDHMRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC3=C(C=C2)OCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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